molecular formula C22H16N2O B5599299 1-benzoyl-4,5-diphenyl-1H-imidazole CAS No. 613653-62-6

1-benzoyl-4,5-diphenyl-1H-imidazole

Cat. No.: B5599299
CAS No.: 613653-62-6
M. Wt: 324.4 g/mol
InChI Key: SESPUEBKAPSIPP-UHFFFAOYSA-N
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Description

1-benzoyl-4,5-diphenyl-1H-imidazole, also known as BDPIM, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in drug development and medical research. BDPIM is a derivative of imidazole, which is a five-membered aromatic heterocycle that contains two nitrogen atoms at positions 1 and 3. The synthesis of BDPIM involves the reaction of benzil, benzaldehyde, and ammonium acetate in the presence of acetic acid and ethanol.

Scientific Research Applications

Crystal Structure Analysis

Research by Bolte (1997) provides insights into the crystal and molecular structure of a derivative of 1-benzoyl-4,5-diphenyl-1H-imidazole, highlighting the coplanar arrangement of phenyl and imidazoline rings and the stabilization of intermolecular packing through hydrogen bonding M. Bolte.

Organic Synthesis and Catalysis

Research has focused on the synthesis of derivatives of this compound for various applications. For instance, the study by Elmagd et al. (2017) discusses the use of thiosemicarbazide derivatives as building blocks for synthesizing imidazole derivatives with potential antimicrobial activity W. Elmagd, M. Hemdan, S. S. Samy, A. S. Youssef.

Pharmacological Applications

While avoiding direct mentions of drug use and side effects, it's noteworthy that derivatives of this compound have been synthesized and evaluated for their potential pharmacological activities, such as analgesic properties as explored by Uçucu et al. (2001) Ü. Uçucu, Nalan Gündoğdu Karaburun, I. Işikdağ.

Material Science and Chemosensors

Imidazole derivatives have also been investigated for their applications in material science, such as in the development of fluorescent chemosensors for the detection of ions. Emandi et al. (2018) reported on imidazole-based chemosensors for reversible detection of cyanide and mercury ions, showcasing the potential of these compounds in environmental monitoring and safety applications G. Emandi, Keith J. Flanagan, M. Senge.

Properties

IUPAC Name

(4,5-diphenylimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-22(19-14-8-3-9-15-19)24-16-23-20(17-10-4-1-5-11-17)21(24)18-12-6-2-7-13-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESPUEBKAPSIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351306
Record name 1H-Imidazole, 1-benzoyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613653-62-6
Record name 1H-Imidazole, 1-benzoyl-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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